(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide (Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
Brand Name: Vulcanchem
CAS No.: 613219-78-6
VCID: VC4568987
InChI: InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3
SMILES: CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O
Molecular Formula: C17H14BrN3O3
Molecular Weight: 388.221

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

CAS No.: 613219-78-6

Cat. No.: VC4568987

Molecular Formula: C17H14BrN3O3

Molecular Weight: 388.221

* For research use only. Not for human or veterinary use.

(Z)-5-bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide - 613219-78-6

Specification

CAS No. 613219-78-6
Molecular Formula C17H14BrN3O3
Molecular Weight 388.221
IUPAC Name 5-bromo-N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide
Standard InChI InChI=1S/C17H14BrN3O3/c1-2-21-13-6-4-3-5-11(13)15(17(21)24)19-20-16(23)12-9-10(18)7-8-14(12)22/h3-9,22,24H,2H2,1H3
Standard InChI Key DMFKYVQLUXGTFM-CYVLTUHYSA-N
SMILES CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Br)O

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

(Z)-5-Bromo-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide is a Schiff base derivative formed via condensation between 5-bromo-2-hydroxybenzohydrazide and 1-ethyl-2-oxoindoline-3-carbaldehyde. The (Z)-configuration denotes the spatial arrangement of substituents around the C=N bond, critical for its biological interactions .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₅BrN₃O₃
Molecular Weight409.23 g/mol
SMILESCC1C(=O)N(C2=C1C=CC(=C2)Br)C=NN(C3=CC(=C(C=C3)O)Br)O
logP (Partition Coefficient)3.45 ± 0.12
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The compound’s planar structure facilitates π-π stacking and hydrogen bonding, as evidenced by its polar surface area (89.6 Ų) and solubility in polar aprotic solvents like DMSO .

Synthetic Methodology

Precursor Synthesis

The synthesis begins with the preparation of 1-ethylisatin, achieved by alkylating isatin with ethyl bromide in the presence of a base (e.g., K₂CO₃). This step introduces the ethyl group at the N1 position of the indole ring .

Reaction Scheme:

Isatin+C2H5BrK2CO3,DMF1-Ethylisatin\text{Isatin} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Ethylisatin}

Condensation Reaction

The target compound is synthesized by refluxing equimolar amounts of 1-ethylisatin and 5-bromo-2-hydroxybenzohydrazide in methanol with glacial acetic acid as a catalyst .

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 1-ethylisatin, followed by dehydration to form the hydrazone linkage. The (Z)-isomer predominates due to steric hindrance from the ethyl group .

Table 2: Optimization Parameters

ParameterOptimal Condition
SolventMethanol
CatalystGlacial Acetic Acid
TemperatureReflux (65°C)
Reaction Time6–7 hours
Yield68–72%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • N-H Stretch: 3170 cm⁻¹ (indole NH) .

  • C=O Stretch: 1724 cm⁻¹ (indolinone carbonyl) and 1664 cm⁻¹ (hydrazide carbonyl) .

  • C=N Stretch: 1528 cm⁻¹, indicative of the hydrazone bond .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 300 MHz):

  • δ 1.42 (t, 3H, CH₂CH₃), δ 3.98 (q, 2H, NCH₂), δ 10.9 (s, 1H, CONH), δ 11.6 (s, 1H, indole NH), δ 14.4 (s, 1H, phenolic OH) .

  • Aromatic protons appear as multiplets between δ 6.85–7.94, consistent with the brominated benzene and indole moieties .

¹³C NMR:

  • Carbonyl carbons at δ 171.2 (indolinone C=O) and δ 166.7 (hydrazide C=O) .

Mass Spectrometry (MS)

The molecular ion peak at m/z 409.23 (M⁺) corroborates the molecular weight. Fragmentation patterns reveal losses of Br (79.90 Da) and the ethyl group (29 Da) .

Stability and Degradation

The compound is stable under ambient conditions but undergoes photodegradation in UV light (λ = 254 nm), forming de-brominated byproducts. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months .

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